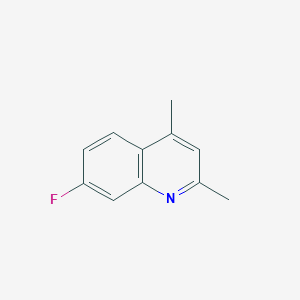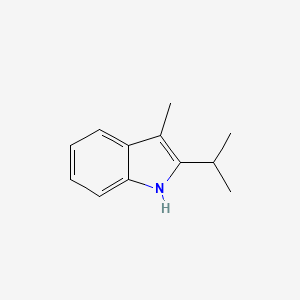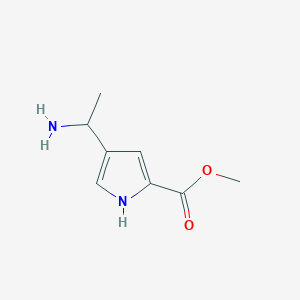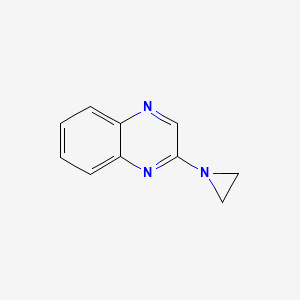
2-(Aziridin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aziridin-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of aziridine and quinoxaline. Aziridine is a three-membered nitrogen-containing ring, while quinoxaline is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with aziridine. One common method is the nucleophilic substitution reaction where aziridine reacts with a halogenated quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods provide aziridine, which can then be used to synthesize this compound.
化学反応の分析
Types of Reactions: 2-(Aziridin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amine or thiol-substituted quinoxaline derivatives.
科学的研究の応用
2-(Aziridin-1-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties
作用機序
The mechanism of action of 2-(Aziridin-1-yl)quinoxaline involves its interaction with biological macromolecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is exploited in its potential use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
類似化合物との比較
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity but differ in their functional groups and biological activities.
Quinoxaline derivatives: Compounds such as quinoxaline-2-ones and pyrrolo[1,2-a]quinoxalines share the quinoxaline core but differ in their additional ring structures and substituents.
Uniqueness: 2-(Aziridin-1-yl)quinoxaline is unique due to the combination of the aziridine and quinoxaline rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and applications .
特性
分子式 |
C10H9N3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
2-(aziridin-1-yl)quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2 |
InChIキー |
RRAXEXOPJDHWGU-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


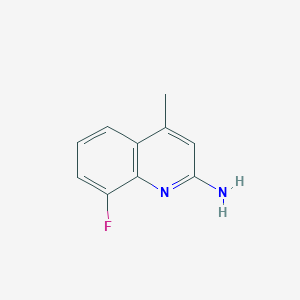


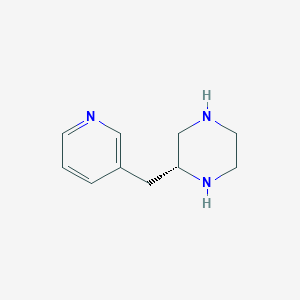

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)

